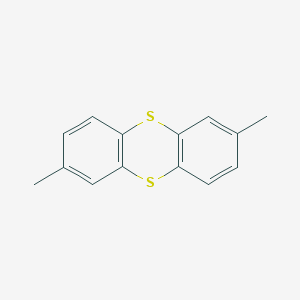
Mesulfen
Overview
Description
Mesulfen, also known as 2,7-dimethylthianthrene, is a synthetic organic compound derived from thianthrene, a heterocyclic aromatic hydrocarbon. It has been historically used as an anti-acne preparation and a scabicide. The compound is characterized by its unique structure, which includes a central six-membered ring with two sulfur atoms substituted with methyl groups at the 2 and 7 positions .
Mechanism of Action
Target of Action
Mesulfen, also known as 2,7-Dimethylthianthrene, is primarily used as a parasiticide and antipruritic in skin disorders such as acne, scabies, and seborrhoea . .
Biochemical Pathways
It is known that this compound has been used as a parasiticide and antipruritic in skin disorders .
Result of Action
It is known to be used as a parasiticide and antipruritic in skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mesulfen can be synthesized through the methylation of thianthrene. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: Mesulfen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thianthrene derivatives with reduced sulfur functionalities. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like acetic acid.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); reactions are conducted under controlled temperature conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thianthrene derivatives.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
Mesulfen has been explored for various scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of thianthrene derivatives.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Historically used as an anti-acne and scabicidal agent, though its use has declined due to the availability of more effective treatments.
Industry: Employed in the synthesis of other sulfur-containing compounds and as a precursor in organic synthesis
Comparison with Similar Compounds
Thianthrene: The parent compound of mesulfen, characterized by a similar tricyclic ring system with sulfur atoms.
Sulfur-containing compounds: Other compounds with sulfur functionalities, such as sulfoxides and sulfones.
Uniqueness of this compound: this compound’s uniqueness lies in its specific substitution pattern, with methyl groups at the 2 and 7 positions of the thianthrene ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity, which may contribute to its biological activities .
Properties
IUPAC Name |
2,7-dimethylthianthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDSVSZEZHDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057962 | |
| Record name | Mesulfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-58-0 | |
| Record name | Mesulfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulfen [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulfen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13356 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mesulfen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0057962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesulfen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESULFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG6V6W7WDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Mesulfen (2,7-Dimethylthianthrene) primarily known for?
A1: this compound (2,7-Dimethylthianthrene) is a chemical compound primarily recognized for its historical use as a topical scabicide and antimycotic agent. [, ] It was a common ingredient in over-the-counter treatments for scabies and fungal infections.
Q2: Are there any known cases of allergic reactions to this compound?
A2: Yes, there have been reported cases of allergic contact dermatitis associated with the use of this compound. [] A study documented 73 patients with widespread eczematous dermatitis following scabies treatment, with the majority having used this compound-containing products. Patch testing confirmed this compound allergy in 4 of these patients.
Q3: What is the chemical structure of this compound?
A3: this compound, also known as 2,7-Dimethylthianthrene, is an organic sulfur compound. While the provided abstracts don't explicitly detail its spectroscopic data, they do mention its empirical formula as C14H12S2. [] Further research in chemical databases would be needed to obtain comprehensive spectroscopic information.
Q4: Has the crystal structure of this compound been determined?
A4: While one of the provided papers mentions the "crystal structure of 2,7-dimethylthianthrene" in its title [], the abstract lacks details. To access the full crystallographic data, one would need to consult the complete publication.
Q5: Are there any known safety concerns regarding the use of this compound?
A6: Besides its potential for allergic reactions, this compound has also been identified as a skin irritant. [] It is essential to use this compound-containing products with caution and consult a healthcare professional if irritation or other adverse effects occur.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


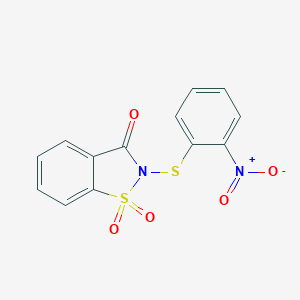
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
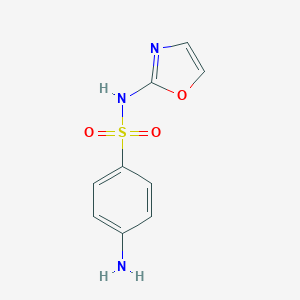
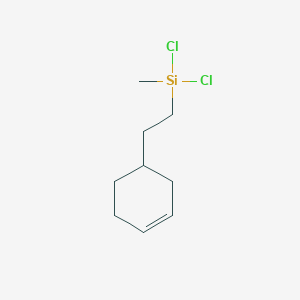
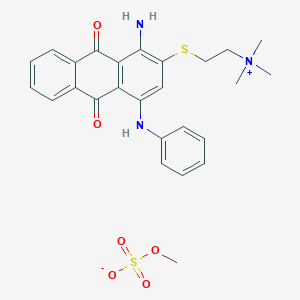
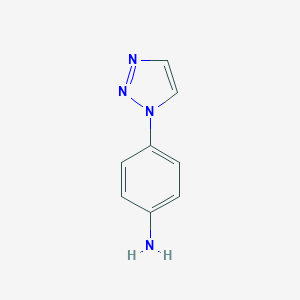
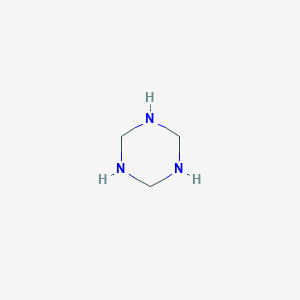
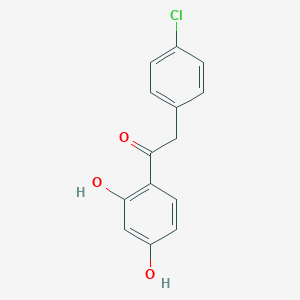
![ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL](/img/structure/B94179.png)
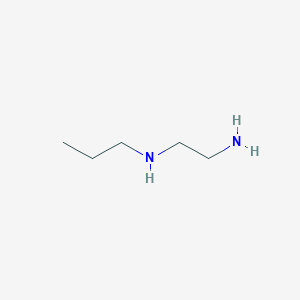
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
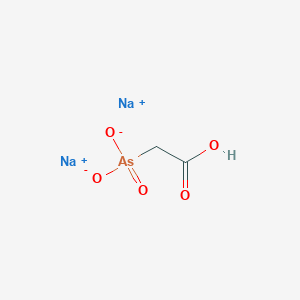
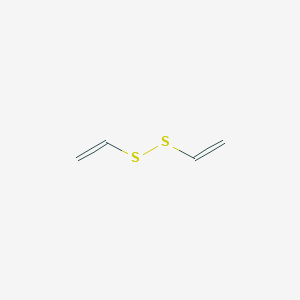
![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)
